Cas no 526183-38-0 (2-Chloro-3-(piperidin-2-yl)pyridine)

2-Chloro-3-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 2-position and a piperidinyl moiety at the 3-position. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. The chloro group enhances reactivity for further functionalization, while the piperidinyl moiety contributes to binding affinity in receptor-targeted compounds. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, particularly in the development of CNS-active agents and enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactivity.
2-Chloro-3-(piperidin-2-yl)pyridine structure
526183-38-0 structure
Product name:2-Chloro-3-(piperidin-2-yl)pyridine
CAS No:526183-38-0
MF:C10H13ClN2
MW:196.676621198654
CID:5782631
PubChem ID:5030591

2-Chloro-3-(piperidin-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 526183-38-0
    • EN300-1985872
    • AKOS006315665
    • 2-chloro-3-(piperidin-2-yl)pyridine
    • 2-Chloro-3-(piperidin-2-yl)pyridine
    • Inchi: 1S/C10H13ClN2/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7,9,12H,1-2,5-6H2
    • InChI Key: AQNHHRLGHBUHOS-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)C1CCCCN1

Computed Properties

  • Exact Mass: 196.0767261g/mol
  • Monoisotopic Mass: 196.0767261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 2.1

2-Chloro-3-(piperidin-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1985872-2.5g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
2.5g
$3249.0 2023-09-16
Enamine
EN300-1985872-0.05g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
0.05g
$1393.0 2023-09-16
Enamine
EN300-1985872-1g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
1g
$1658.0 2023-09-16
Enamine
EN300-1985872-5.0g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
5g
$4806.0 2023-05-31
Enamine
EN300-1985872-0.5g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
0.5g
$1591.0 2023-09-16
Enamine
EN300-1985872-0.1g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
0.1g
$1459.0 2023-09-16
Enamine
EN300-1985872-1.0g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
1g
$1658.0 2023-05-31
Enamine
EN300-1985872-0.25g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
0.25g
$1525.0 2023-09-16
Enamine
EN300-1985872-10g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
10g
$7128.0 2023-09-16
Enamine
EN300-1985872-5g
2-chloro-3-(piperidin-2-yl)pyridine
526183-38-0
5g
$4806.0 2023-09-16

Additional information on 2-Chloro-3-(piperidin-2-yl)pyridine

Professional Introduction to 2-Chloro-3-(piperidin-2-yl)pyridine (CAS No. 526183-38-0)

2-Chloro-3-(piperidin-2-yl)pyridine (CAS No. 526183-38-0) is a significant intermediate in the field of pharmaceutical chemistry, playing a crucial role in the synthesis of various bioactive molecules. This compound, characterized by its chloro and piperidine substituents, has garnered considerable attention due to its versatile applications in drug discovery and development.

The structural features of 2-Chloro-3-(piperidin-2-yl)pyridine make it an attractive building block for medicinal chemists. The presence of a chloro group at the 2-position and a piperidine ring at the 3-position allows for further functionalization, enabling the creation of complex scaffolds with potential therapeutic activity. This compound has been widely utilized in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases, which are involved in various signaling pathways relevant to cancer and inflammatory diseases.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate protein-protein interactions and enzyme activities. 2-Chloro-3-(piperidin-2-yl)pyridine has emerged as a key intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in the preparation of compounds that exhibit inhibitory effects on Janus kinases (JAKs), which are implicated in autoimmune disorders and leukemias. The piperidine moiety, in particular, is known for its ability to enhance binding affinity and selectivity, making it a valuable component in drug design.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Heterocycles, such as pyridine and piperidine derivatives, are prevalent in many approved drugs due to their favorable pharmacokinetic properties and biological activity. 2-Chloro-3-(piperidin-2-yl)pyridine, with its dual heterocyclic framework, represents an excellent candidate for further exploration in this context.

One of the most compelling aspects of 2-Chloro-3-(piperidin-2-yl)pyridine is its role in the development of next-generation antiviral agents. The compound has been investigated as a precursor for molecules targeting viral proteases and polymerases. The chloro group provides a reactive site for further derivatization, allowing chemists to introduce functional groups that enhance binding to viral targets. This has led to the discovery of several promising candidates that are currently undergoing preclinical evaluation.

The synthesis of 2-Chloro-3-(piperidin-2-yl)pyridine typically involves multi-step organic reactions, starting from readily available pyridine derivatives. Advanced synthetic methodologies, such as cross-coupling reactions and nucleophilic substitutions, are commonly employed to introduce the desired substituents at specific positions on the pyridine ring. These synthetic strategies not only highlight the versatility of piperidinyl groups but also showcase the ingenuity of modern organic chemistry.

The growing interest in computational chemistry has also contributed to the study of 2-Chloro-3-(piperidin-2-yl)pyridine. Molecular modeling techniques have been used to predict the binding modes of this compound with biological targets, providing valuable insights into its potential therapeutic applications. These computational studies have helped guide experimental efforts and have accelerated the discovery process.

In conclusion, 2-Chloro-3-(piperidin-2-yl)pyridine (CAS No. 526183-38-0) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to evolve, it is likely that this compound will play an even greater role in the development of innovative therapeutics.

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